molecular formula C20H18Cl2N2O B12787848 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- CAS No. 146204-81-1

1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl-

Cat. No.: B12787848
CAS No.: 146204-81-1
M. Wt: 373.3 g/mol
InChI Key: RIWASZDZDGCICJ-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- is a complex organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by the presence of two 4-chlorophenyl groups and three methyl groups attached to the pyrrole ring

Preparation Methods

The synthesis of 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-carbamoylpyrroles with aldehydes in the presence of ammonium acetate as a promoter. This reaction is typically carried out in a green solvent such as poly(ethylene glycol)-400 at elevated temperatures (around 100°C) to yield the desired product in good to excellent yields . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- can be compared with other similar compounds, such as:

    Pyrrole-3-carboxamide derivatives: These compounds share the pyrrole core but differ in the substituents attached to the ring.

    Chlorophenyl-substituted pyrroles: These compounds have chlorophenyl groups attached to the pyrrole ring but may lack the additional methyl groups.

    Trimethyl-substituted pyrroles: These compounds have three methyl groups attached to the pyrrole ring but may lack the chlorophenyl groups. The uniqueness of 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

146204-81-1

Molecular Formula

C20H18Cl2N2O

Molecular Weight

373.3 g/mol

IUPAC Name

1,5-bis(4-chlorophenyl)-N,N,2-trimethylpyrrole-3-carboxamide

InChI

InChI=1S/C20H18Cl2N2O/c1-13-18(20(25)23(2)3)12-19(14-4-6-15(21)7-5-14)24(13)17-10-8-16(22)9-11-17/h4-12H,1-3H3

InChI Key

RIWASZDZDGCICJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)N(C)C

Origin of Product

United States

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